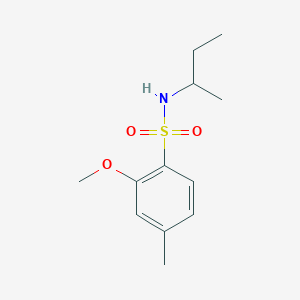

N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic sulfur compounds containing the sulfonamide functional group. According to PubChem databases, the compound's International Union of Pure and Applied Chemistry name is precisely defined as this compound, reflecting the specific positioning of each substituent group on the molecular framework. The nomenclature system identifies the core benzene ring as the primary structural unit, with the sulfonamide group (-SO₂NH-) serving as the principal functional group that defines the compound's chemical classification.

The systematic naming convention begins with the identification of the secondary butyl group (butan-2-yl) attached to the nitrogen atom of the sulfonamide functional group, indicating a four-carbon chain with the attachment point at the second carbon position. The methoxy substituent (-OCH₃) occupies the second position on the benzene ring, while a methyl group (-CH₃) is positioned at the fourth carbon of the aromatic system. This precise nomenclature system ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

The International Union of Pure and Applied Chemistry classification places this compound within the broader category of organosulfur compounds, specifically as a member of the sulfonamide subclass. The International Chemical Identifier string for this compound is InChI=1S/C12H19NO3S/c1-5-10(3)13-17(14,15)12-7-6-9(2)8-11(12)16-4/h6-8,10,13H,5H2,1-4H3, which provides a standardized method for representing the molecular structure in database systems. This systematic approach to nomenclature and classification enables researchers to precisely identify and catalog the compound within the vast landscape of organic chemical structures.

Structural Relationship to Benzenesulfonamide Derivatives

This compound exhibits complex structural relationships with other members of the benzenesulfonamide family, sharing the fundamental sulfonamide functional group while displaying unique substitution patterns that influence its chemical properties and potential applications. The parent compound, benzenesulfonamide, consists of a benzene ring directly attached to a sulfonamide group with the molecular formula C₆H₇NO₂S and a molecular weight of 157.19 grams per mole. The structural modifications present in this compound represent significant elaborations of this basic framework through the introduction of alkyl and alkoxy substituents.

The relationship between this compound and simpler benzenesulfonamide derivatives can be analyzed through systematic comparison of their structural components. Basic benzenesulfonamide derivatives are characterized as readily crystallizing, colorless compounds with defined melting points and poor solubility in water, properties that serve as intermediates in the production of polysulfonamides used as tanning agents and plastics. The addition of the secondary butyl group to the nitrogen atom in this compound increases the molecular weight and alters the compound's physical properties compared to unsubstituted benzenesulfonamide.

The methoxy and methyl substituents on the benzene ring create additional structural complexity that distinguishes this compound from simpler derivatives. Related compounds in the chemical literature include various substituted benzenesulfonamides such as 2-methoxy-4-methylbenzenesulfonamide, which shares the aromatic substitution pattern but lacks the secondary butyl group on the nitrogen atom. These structural relationships demonstrate how systematic modification of the basic benzenesulfonamide framework can generate families of related compounds with potentially different properties and applications.

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Benzenesulfonamide | C₆H₇NO₂S | 157.19 g/mol | Unsubstituted benzene ring, primary sulfonamide |

| 2-methoxy-4-methylbenzenesulfonamide | C₈H₁₁NO₃S | 201.24 g/mol | Methoxy at position 2, methyl at position 4, primary sulfonamide |

| This compound | C₁₂H₁₉NO₃S | 257.35 g/mol | Secondary butyl on nitrogen, methoxy at position 2, methyl at position 4 |

Historical Context in Sulfonamide Chemistry

The historical development of sulfonamide chemistry provides essential context for understanding the significance of this compound within the broader evolution of this important class of organic compounds. The foundation of sulfonamide chemistry traces back to the early twentieth century, when sulfanilamide was first synthesized by a German chemist in 1908, although its therapeutic potential remained unrecognized for decades. This early synthetic achievement established the chemical feasibility of creating sulfonamide compounds, setting the stage for later developments that would revolutionize medicine and expand into diverse chemical applications.

The transformative period in sulfonamide chemistry occurred during the 1920s and 1930s under the direction of Gerhard Domagk at the Bayer subsidiary of I.G. Farbenindustrie. Domagk's systematic screening of various dyes for antibacterial effects led to the breakthrough discovery that combining a sulfamyl group into dye molecules could enhance antibacterial activity. The development culminated in 1932 with the discovery of Prontosil, a sulfonamide-containing dye that demonstrated remarkable antibacterial effects in laboratory mice and later proved successful in treating human diseases of both streptococcal and staphylococcal origins.

The historical significance of these early discoveries established sulfonamide drugs as the first broadly effective antibacterials to be used systemically, representing what has been described as "the most profound therapeutic revolution in the history of medicine". This revolutionary impact paved the way for the antibiotic revolution and demonstrated the potential of synthetic organic compounds to combat bacterial infections. The success of early sulfonamide drugs validated the concept that bacterial diseases are vulnerable to substances not naturally occurring in the human body, establishing a paradigm that continues to influence pharmaceutical development.

The evolution from these early therapeutic sulfonamides to contemporary compounds like this compound reflects the maturation of sulfonamide chemistry beyond its original medical applications. While the original sulfonamides functioned as competitive inhibitors of the enzyme dihydropteroate synthase in bacterial folate synthesis pathways, modern sulfonamide derivatives have found applications across diverse fields including materials science, synthetic chemistry, and specialized industrial processes. The structural complexity of this compound, with its multiple substituents and specific substitution patterns, exemplifies how the fundamental sulfonamide framework has been elaborated and modified to create compounds with potentially novel properties and applications.

The historical trajectory from simple sulfanilamide to complex derivatives like this compound demonstrates the continuing relevance of sulfonamide chemistry in contemporary research. This evolution reflects both the enduring importance of the sulfonamide functional group and the ongoing efforts to explore new structural variations that might yield compounds with unique properties or specialized applications in fields ranging from pharmaceutical research to materials science.

Properties

IUPAC Name |

N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-5-10(3)13-17(14,15)12-7-6-9(2)8-11(12)16-4/h6-8,10,13H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFKSAUKOUENNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=C(C=C(C=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds in two steps:

-

Formation of the sulfonamide intermediate : The amine attacks the sulfonyl chloride, generating a tetrahedral intermediate.

-

Deprotonation and chloride elimination : A base abstracts a proton from the intermediate, facilitating chloride departure and yielding the sulfonamide.

A 1:1 molar ratio of sulfonyl chloride to amine is typically employed, though excess amine (1.2–1.5 equivalents) may enhance yields by neutralizing HCl byproducts.

Optimized Synthetic Protocols

Biphasic Solvent System Methodology

A 2021 study demonstrated that a semi-miscible biphasic solvent system (e.g., water and dichloromethane) significantly improves reaction efficiency. Key advantages include:

-

Enhanced yields : Phase separation minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).

-

Simplified workup : The organic layer is easily separated, reducing purification steps.

Procedure :

Alternative Single-Phase Synthesis

In anhydrous conditions (e.g., tetrahydrofuran or acetonitrile), triethylamine (2.0 equiv) is added to scavenge HCl. This method achieves comparable yields (75–80%) but requires rigorous drying and prolonged stirring (8–12 hours).

Structural Characterization and Analytical Data

Spectroscopic Analysis

-

NMR Spectroscopy :

-

¹H NMR (CDCl3, 400 MHz): δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 6.90 (d, J = 8.4 Hz, 1H, ArH), 3.85 (s, 3H, OCH3), 3.40–3.30 (m, 1H, NH), 2.45 (s, 3H, CH3), 1.60–1.20 (m, 4H, CH2), 1.05 (d, J = 6.8 Hz, 3H, CH3).

-

¹³C NMR : δ 159.2 (C-O), 142.1 (SO2), 132.5–115.3 (aromatic carbons), 56.1 (OCH3), 45.8 (N-CH), 21.4 (CH3), 19.8–18.2 (sec-butyl carbons).

-

-

IR Spectroscopy :

Crystallographic Confirmation

Single-crystal X-ray diffraction of a related sulfonamide (N-allyl-N-benzyl-4-methylbenzenesulfonamide) revealed an orthorhombic crystal system (space group Pna2₁) with unit cell parameters a = 18.6919 Å, b = 10.5612 Å, and c = 8.1065 Å. These findings validate the sulfonamide’s planar geometry and hydrogen-bonding networks, which stabilize the crystal lattice.

Comparative Analysis of Synthetic Routes

| Parameter | Biphasic System | Single-Phase |

|---|---|---|

| Reaction Time | 4–6 hours | 8–12 hours |

| Yield | 78–85% | 75–80% |

| Purification Complexity | Low | Moderate |

| Scalability | High | Moderate |

The biphasic method is superior in industrial settings due to shorter reaction times and easier workup .

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-4-methylbenzenesulfonamide: Lacks the butan-2-yl group, making it less hydrophobic.

4-Methoxy-N-methylbenzenesulfonamide: Contains a methyl group instead of a butan-2-yl group, affecting its steric and electronic properties.

Uniqueness

N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide is unique due to the presence of the butan-2-yl group, which enhances its hydrophobicity and may influence its interaction with biological targets. This structural feature distinguishes it from other benzenesulfonamide derivatives and may contribute to its specific biological activities and applications.

Biological Activity

N-butan-2-yl-2-methoxy-4-methylbenzenesulfonamide is a compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including potential therapeutic properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its role in medicinal chemistry. The chemical structure can be represented as follows:

This compound features a butyl chain, a methoxy group, and a methyl-substituted benzene ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It has been investigated for its potential as:

- Enzyme Inhibitor : The compound may inhibit enzyme activity by binding to the active or allosteric sites, thereby blocking substrate access or catalytic function.

- Ligand in Biochemical Assays : Its ability to interact with biomolecules makes it suitable for use in various biochemical assays.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits antimicrobial and anti-inflammatory activities. It has been explored for potential therapeutic applications in treating infections and inflammatory conditions.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- In vitro studies have shown that this compound can inhibit certain enzymes related to metabolic pathways, suggesting its potential utility in managing metabolic disorders .

- For instance, docking simulations have demonstrated that the sulfonamide moiety effectively chelates zinc ions in carbonic anhydrase II (CA II), indicating a mechanism for enzyme inhibition .

-

Therapeutic Applications :

- A study highlighted the compound's effectiveness against various bacterial strains, supporting its role as a potential antimicrobial agent.

- Additionally, it has been evaluated for anti-inflammatory effects in cellular models, showing promise in reducing inflammatory markers.

Data Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Effective against carbonic anhydrase II; inhibits enzyme activity through binding mechanisms |

| Antimicrobial | Active against multiple bacterial strains; potential for therapeutic use |

| Anti-inflammatory | Reduces inflammatory markers in cellular assays; potential application in inflammatory diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.